molecular formula C15H15FO2 B12566876 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene CAS No. 143915-16-6

1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene

Cat. No.: B12566876
CAS No.: 143915-16-6
M. Wt: 246.28 g/mol
InChI Key: KXTCTIJELHFRJE-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxyethoxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 2-(benzyloxy)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzyloxy group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions can yield various substituted benzene derivatives.
  • Oxidation reactions can produce aldehydes or carboxylic acids.
  • Reduction reactions can yield alcohols.

Scientific Research Applications

1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene depends on its specific application. In chemical reactions, the benzyloxyethoxy group can act as a leaving group or participate in electron-donating interactions. The fluorine atom can influence the reactivity of the benzene ring by altering its electronic properties .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene is unique due to the specific positioning of its functional groups, which can lead to distinct reactivity and applications compared to its analogs.

Properties

CAS No.

143915-16-6

Molecular Formula

C15H15FO2

Molecular Weight

246.28 g/mol

IUPAC Name

1-fluoro-3-(2-phenylmethoxyethoxy)benzene

InChI

InChI=1S/C15H15FO2/c16-14-7-4-8-15(11-14)18-10-9-17-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2

InChI Key

KXTCTIJELHFRJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC(=CC=C2)F

Origin of Product

United States

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